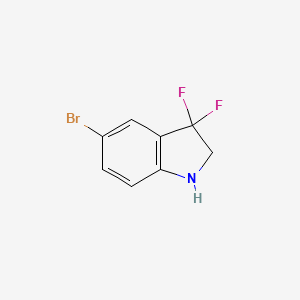

5-Bromo-3,3-difluoroindoline

Description

Significance of Indoline (B122111) and Related Heterocyclic Systems as Core Structures in Advanced Organic Synthesis

Indoline and its aromatic counterpart, indole (B1671886), are privileged heterocyclic systems that serve as foundational building blocks in the synthesis of a vast array of complex organic molecules. bohrium.comresearchgate.net Their structural versatility and inherent reactivity make them central to the construction of natural products, pharmaceuticals, and advanced materials. researchgate.netekb.eg The indole nucleus is one of the most significant biological moieties found in nature and is a component of many pharmaceutically important compounds. rsc.orgacs.org

These heterocyclic systems are prized for several reasons:

Biological Relevance: The indoline and indole cores are present in numerous biologically active compounds, including alkaloids, amino acids (like tryptophan), and approved drugs. ekb.egrsc.org This prevalence makes them attractive starting points for drug discovery programs targeting a wide range of conditions.

Synthetic Versatility: As building blocks, they offer multiple reactive sites that can be selectively functionalized, allowing for the creation of diverse molecular libraries. bohrium.comekb.eg Chemists have developed a multitude of named reactions and synthetic strategies, such as the Fischer and Reissert indole syntheses, to construct and modify these scaffolds. researchgate.net

Structural Framework: They provide a rigid and well-defined three-dimensional structure that can be systematically decorated with various functional groups to optimize interactions with biological targets. mdpi.com This makes them ideal scaffolds in medicinal chemistry for developing agents with improved potency and selectivity. rsc.orgnih.gov

The development of novel synthetic methods, including metal-catalyzed reactions and C-H activation, continues to expand the utility of indoline and related heterocycles in creating complex and medicinally relevant molecules. researchgate.netekb.eg

Strategic Rationale for the Incorporation of Fluorine and Bromine Functionalities in Scaffold Design

The deliberate incorporation of halogen atoms, specifically fluorine and bromine, into a molecular scaffold is a widely employed strategy in medicinal chemistry to modulate the properties of a lead compound. mdpi.com This approach is used to enhance biological activity, metabolic stability, and pharmacokinetic profiles.

Fluorine: The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's characteristics. researchgate.net A gem-difluoro group (CF2), as seen in 5-Bromo-3,3-difluoroindoline, is particularly notable.

Modulation of Physicochemical Properties: Fluorine can alter the acidity or basicity of nearby functional groups, impact lipophilicity, and influence molecular conformation. researchgate.netnih.gov For instance, the trifluoromethyl group (CF3) is sterically similar to an ethyl group but has vastly different electronic properties. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can block sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate. researchgate.net

Enhanced Binding Affinity: Fluorine atoms can act as hydrogen bond acceptors and engage in favorable dipole-dipole interactions with protein targets, potentially increasing binding affinity and potency. mdpi.comnih.gov

Bromine: The inclusion of bromine, a larger and more polarizable halogen, offers distinct advantages.

Increased Affinity through Halogen Bonding: Bromine is an effective halogen bond donor. acs.org This non-covalent interaction involves the favorable interaction between the electropositive region on the outer side of the bromine atom (the σ-hole) and a nucleophilic partner, such as a backbone carbonyl oxygen in a protein. acs.org This can significantly increase binding affinity, sometimes by an order of magnitude compared to chlorine. acs.org

Improved Lipophilicity and Permeability: Halogens like bromine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. mdpi.com

Synthetic Handle: The bromine atom serves as a versatile synthetic handle. It can be readily replaced or used in cross-coupling reactions (e.g., Suzuki-Miyaura reaction) to introduce new and complex molecular fragments, allowing for further structural diversification and optimization. thieme-connect.comchemshuttle.comnih.gov

The combination of both fluorine and bromine on the indoline scaffold, as in this compound, thus represents a sophisticated design strategy. It aims to synergistically leverage the metabolic stability and electronic modulation offered by the difluoro group with the potent binding interactions and synthetic versatility provided by the bromine atom.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Compound Name | This compound | evitachem.com |

| CAS Number | 2168888-41-1 | chemsrc.com |

| Molecular Formula | C₈H₇BrF₂N | - |

| Classification | Indoline | evitachem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrF2N |

|---|---|

Molecular Weight |

234.04 g/mol |

IUPAC Name |

5-bromo-3,3-difluoro-1,2-dihydroindole |

InChI |

InChI=1S/C8H6BrF2N/c9-5-1-2-7-6(3-5)8(10,11)4-12-7/h1-3,12H,4H2 |

InChI Key |

RBHDSQSITAAKLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(N1)C=CC(=C2)Br)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 3,3 Difluoroindoline

Strategies for the Construction of the 3,3-Difluoroindoline (B14808264) Core

The introduction of a gem-difluoro group at the C3 position of the indoline (B122111) ring is a critical step that imparts unique chemical and physical properties to the molecule. Several methodologies have been developed to achieve this, primarily involving the synthesis and subsequent transformation of oxindole (B195798) precursors.

Palladium-Catalyzed Direct C–H/N–H Coupling Approaches to 3,3-Difluoroindolines

Palladium-catalyzed reactions are instrumental in constructing the foundational ring systems for many heterocyclic compounds. In the context of 3,3-difluoroindolines, these methods are often employed to synthesize the 3,3-difluoro-2-oxindole precursor. One prominent approach involves a robust and efficient palladium-catalyzed intramolecular C–H difluoroalkylation. nih.gov This process generates a wide array of substituted difluorooxindoles from readily available starting materials. nih.gov The success of this transformation is highly dependent on the choice of ligand, with BrettPhos being identified as crucial for achieving high efficiency. nih.gov Mechanistic studies suggest that the rate-determining step for this catalytic cycle is the oxidative addition of the palladium catalyst. nih.gov

While direct C-H/N-H coupling to form the 3,3-difluoroindoline ring is less common, palladium catalysis is also pivotal in dual C-H functionalization at the C2 and C3 positions of indole (B1671886) precursors, which can be adapted to synthesize complex fluorinated analogues. nih.gov

Fluorination of Indolin-2-one Systems to Yield 3,3-Difluorinated Derivatives

A more direct and widely used method for creating the 3,3-difluoro functionality is the electrophilic fluorination of indolin-2-one (oxindole) precursors or related indole systems. This strategy leverages powerful fluorinating agents to install two fluorine atoms at the C3 position.

One effective method involves the direct conversion of indoles to 3,3-difluoro-2-oxindoles using N-fluorobenzenesulfonimide (NFSI) as a mild and shelf-stable electrophilic fluorine source. researchgate.netresearchgate.net The reaction is often enhanced by the presence of tert-butyl hydroperoxide. researchgate.net Similarly, a dearomative electrophilic fluorination of 2-methylindoles with NFSI can produce 3,3-difluoroindolines that bear an exomethylidene group, which can be further functionalized. acs.orgacs.org

Another powerful fluorinating reagent is Selectfluor. Efficient syntheses of 3,3-difluorooxindoles have been achieved through the fluorination of hydrazonoindolin-2-one intermediates with Selectfluor. researchgate.netresearchgate.net The reaction conditions, particularly the solvent, can be tuned to selectively produce either 3,3-difluorooxindoles or 3-fluorooxindoles. researchgate.netresearchgate.net This method is valued for its broad substrate scope and mild reaction conditions. researchgate.net

Table 1: Comparison of Fluorinating Agents for Oxindole Systems

| Fluorinating Agent | Precursor | Key Features |

|---|---|---|

| N-fluorobenzenesulfonimide (NFSI) | Indoles / 2-Methylindoles | Mild, shelf-stable reagent; reaction can be scaled up. researchgate.netacs.orgacs.org |

Reductive Transformations of 3,3-Difluoroindolin-2-ones to 3,3-Difluoroindolines

Once the 3,3-difluoroindolin-2-one (B1366483) (also known as 3,3-difluorooxindole) is synthesized, the final step in forming the 3,3-difluoroindoline core is the reduction of the C2-carbonyl group. This transformation converts the ketone functionality into a methylene (B1212753) (CH₂) group.

While specific literature on the reduction of 5-bromo-3,3-difluoroindolin-2-one (B3144487) is sparse, the reduction of similar heterocyclic ketones provides insight into viable methods. For instance, a high-yield synthesis of 3,3-difluoroazetidines was developed via the monochlorohydroalane reduction of 3,3-difluoroazetidin-2-ones. researchgate.net This suggests that strong reducing agents, such as aluminum hydrides or boranes, are effective for this type of transformation. Common reagents for the reduction of amides and lactams to amines, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), are typically employed for this purpose. The choice of reagent is critical to ensure the selective reduction of the carbonyl without affecting the fluorine atoms or other functional groups on the aromatic ring.

Regioselective Bromination Methodologies for the Indoline Nucleus

The introduction of a bromine atom specifically at the C5 position of the indoline ring requires precise control of regioselectivity. This can be accomplished either by direct bromination of the pre-formed indoline or by using a brominated starting material.

Electrophilic Bromination Strategies at the 5-Position of the Indoline Ring

Direct bromination of the indoline ring is a classic example of electrophilic aromatic substitution. The nitrogen atom of the indoline ring is an activating group, directing incoming electrophiles primarily to the para position, which is C5. To control the reactivity and prevent over-bromination, the nitrogen is often acylated to moderate its activating effect.

A well-established procedure involves the direct bromination of 1-acetyl-indoline in glacial acetic acid with elemental bromine (Br₂). prepchem.com Following the regioselective bromination at the 5-position, the acetyl protecting group is removed via saponification to yield 5-bromoindoline (B135996) in high yield. prepchem.com This strategy can be applied to a 3,3-difluoroindoline substrate, where the electron-withdrawing difluoro group at C3 may further influence the regioselectivity of the substitution.

Table 2: Electrophilic Bromination Conditions

| Substrate | Brominating Agent | Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| 1-Acetyl-indoline | Bromine (Br₂) | Glacial Acetic Acid | High yield of 5-bromo-1-acetyl-indoline. | prepchem.com |

Bromination of Precursors for 5-Bromo-Substituted Indoline Derivatives

An alternative and often highly regioselective approach is to begin the synthesis with a precursor that already contains the bromine atom at the desired position. This strategy avoids potential issues with regiocontrol during the late-stage bromination of the complex indoline system.

For example, the synthesis can start from a commercially available 4-bromo-substituted aniline (B41778). This brominated aniline can then be carried through the necessary reaction sequence to construct the 3,3-difluoroindoline ring. Another route involves the bromination of an indole precursor. For instance, the synthesis of 5-bromobrassinin, an indole-derived natural product, utilizes a 5-bromoindole (B119039) intermediate, demonstrating the viability of using pre-brominated indole skeletons for further elaboration. beilstein-archives.org

A general method for preparing brominated aromatic compounds that can serve as precursors is the Sandmeyer reaction. This involves the diazotization of a substituted aniline followed by treatment with a copper(I) bromide solution. For example, 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) is prepared by the diazotization of 3,5-dichloro-4-fluoroaniline, followed by a reaction with cuprous bromide in hydrobromic acid. google.com A similar strategy could be adapted to produce a suitable brominated precursor for the synthesis of 5-bromo-3,3-difluoroindoline.

Convergent and Linear Synthesis Pathways Integrating Halogenation and Fluorination

The construction of the this compound scaffold is most effectively approached through a linear synthetic sequence. This strategy involves the initial preparation of a brominated indole precursor, followed by the introduction of the geminal difluoro group at the C3 position, and finally, the reduction of an intermediate oxindole to the desired indoline.

A highly plausible and efficient linear pathway commences with the readily available 5-bromoisatin (B120047) (5-bromo-1H-indole-2,3-dione). The synthesis of 5-bromoisatin itself can be achieved through various established methods, often involving the Sandmeyer isatin (B1672199) synthesis or direct bromination of isatin.

The pivotal step in this synthetic route is the geminal difluorination of 5-bromoisatin at the C3-position to yield 5-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one (also known as 5-bromo-3,3-difluorooxindole). This transformation is typically accomplished using a nucleophilic fluorinating agent. One of the most effective reagents for this purpose is diethylaminosulfur trifluoride (DAST) or its more thermally stable analogue, Deoxo-Fluor®. The reaction proceeds by the conversion of the C3-ketone of the isatin into a gem-difluoro group.

The final step in this linear synthesis is the reduction of the C2-carbonyl group of 5-bromo-3,3-difluorooxindole to a methylene group, affording the target molecule, this compound. This reduction can be achieved using various reducing agents. Common reagents for the reduction of amides and lactams, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF), are effective for this transformation. The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the bromine substituent.

An alternative, though less direct, linear pathway could involve the initial synthesis of 3,3-difluoroindoline, followed by electrophilic bromination at the C5-position. However, controlling the regioselectivity of the bromination of the activated indoline ring can be challenging, potentially leading to a mixture of isomers. Therefore, the pathway starting from 5-bromoisatin is generally preferred for its superior control over the substitution pattern.

Convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then combined, are less commonly employed for the synthesis of this compound due to the compact nature of the indoline core. The linear approach from a pre-brominated precursor offers a more straightforward and efficient route to the target compound.

Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions and, where applicable, the use of appropriate catalyst systems.

Fluorination of 5-Bromoisatin:

The difluorination of 5-bromoisatin is a critical step where optimization plays a significant role. The choice of fluorinating agent, solvent, reaction temperature, and reaction time are key parameters to control.

| Parameter | Condition | Effect on Reaction |

| Fluorinating Agent | DAST, Deoxo-Fluor® | Effective for converting the C3-ketone to a gem-difluoro group. Deoxo-Fluor® is often preferred due to its higher thermal stability. |

| Solvent | Dichloromethane (DCM), Chloroform | Aprotic solvents are essential to prevent quenching of the fluorinating agent. |

| Temperature | -78 °C to room temperature | The reaction is typically initiated at low temperatures and allowed to warm to room temperature to control the reaction rate and minimize side reactions. |

| Reaction Time | Several hours to overnight | Reaction progress is monitored by techniques such as TLC or NMR to determine the optimal reaction time for complete conversion. |

Reduction of 5-Bromo-3,3-difluorooxindole:

The final reduction step also requires careful optimization to maximize the yield of the desired indoline while preserving the bromine and gem-difluoro functionalities.

| Parameter | Condition | Effect on Reaction |

| Reducing Agent | LiAlH₄, BH₃·THF | Strong reducing agents are necessary for the reduction of the amide carbonyl. The choice may depend on the scale of the reaction and desired work-up procedure. |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Anhydrous ethereal solvents are required for reactions with hydride-based reducing agents. |

| Temperature | 0 °C to reflux | The reaction temperature is controlled to manage the exothermicity of the reduction and to drive the reaction to completion. |

| Stoichiometry | Excess of reducing agent | A molar excess of the reducing agent is typically used to ensure complete conversion of the starting material. |

While the key transformations in the linear synthesis of this compound are often stoichiometric, the development of catalytic methods for such transformations is an ongoing area of research. For instance, the development of catalytic methods for the reduction of oxindoles could offer milder reaction conditions and improved functional group tolerance. However, for the specific substrate, 5-bromo-3,3-difluorooxindole, the use of powerful stoichiometric reducing agents remains the most reliable and widely reported method.

The optimization of these reaction conditions is crucial for the successful and efficient synthesis of this compound, enabling access to this compound for further research and application.

Chemical Transformations and Functional Group Interconversions of 5 Bromo 3,3 Difluoroindoline

Cross-Coupling Reactions at the Bromo-Substituted Position

The bromine atom at the 5-position of the indoline (B122111) ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of aryl halides. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is particularly noteworthy for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. tcichemicals.com

While specific examples for 5-Bromo-3,3-difluoroindoline are not extensively documented, the reactivity of the closely related 5-bromoindole (B119039) and 5-bromoindazole scaffolds provides a strong precedent for its successful participation in such reactions. researchgate.netnih.gov For instance, the Suzuki-Miyaura coupling of 5-bromoindoles with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a base like potassium carbonate or cesium carbonate. nih.govlmaleidykla.lt Microwave-assisted protocols have also been shown to accelerate these reactions significantly. lmaleidykla.lt

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromoindole Analogs

| Catalyst | Base | Solvent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100 °C, 25-40 min | 5-Aryl-spiro[indole-2,2'-piperidin]-6'-one | Good to Excellent | lmaleidykla.lt |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C, 2 h | 5-(N-Boc-2-pyrrolyl)-1-ethyl-1H-indazole | High | nih.gov |

Other significant palladium-catalyzed reactions that can be envisaged for the functionalization of the C-Br bond in this compound include the Heck and Sonogashira reactions. The Heck reaction creates a new carbon-carbon bond by coupling the aryl bromide with an alkene. nih.gov The Sonogashira reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orglibretexts.org These reactions typically employ a palladium catalyst, often in conjunction with a phosphine ligand and a base. researchgate.net

Beyond palladium, other transition metals like nickel and copper can also effectively catalyze cross-coupling reactions at the bromo-substituted position. Nickel catalysts are gaining prominence as a more economical and sustainable alternative to palladium for certain transformations. nih.govrsc.org Nickel-catalyzed Suzuki-Miyaura type couplings have been successfully applied to various aryl bromides, demonstrating high efficiency and functional group tolerance. rsc.org

Copper-mediated or catalyzed reactions, such as the Ullmann condensation, represent a classical method for forming carbon-heteroatom bonds. More contemporary copper-catalyzed protocols are also available for coupling aryl halides with a range of nucleophiles. nih.govnih.gov These alternative methodologies provide complementary reactivity to palladium-based systems and can be advantageous in specific synthetic contexts.

Derivatization and Functionalization at the Nitrogen Atom of the Indoline Ring

The secondary amine nitrogen of the indoline ring is nucleophilic and can readily undergo a variety of functionalization reactions, including alkylation, acylation, and arylation. These transformations are crucial for modulating the electronic properties of the indoline core and for introducing substituents that can influence biological activity or other molecular properties.

Standard N-alkylation can be achieved using alkyl halides in the presence of a base. N-acylation , which introduces an acyl group, is typically performed with acyl chlorides or anhydrides. mdpi.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the N-arylation of the indoline ring. wikipedia.org This reaction involves coupling the indoline with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos, DavePhos, XPhos), and a base. chemrxiv.orgnih.govias.ac.inbeilstein-journals.org This methodology allows for the synthesis of a wide range of N-arylindoline derivatives.

Table 2: General Conditions for Buchwald-Hartwig Amination of Heterocyclic Amines

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| N-protected 4-bromo-7-azaindole | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | N-substituted 4-amino-7-azaindoles | beilstein-journals.org |

| Bromobenzene | Carbazole | - / TrixiePhos | t-BuOLi | Toluene | N-(phenyl)carbazole | nih.gov |

Reactivity and Transformations of the gem-Difluoromethylene Moiety

The gem-difluoromethylene group (CF₂) at the 3-position of the indoline ring imparts unique chemical and physical properties to the molecule. This group is generally characterized by high metabolic stability. nih.gov While often considered relatively inert, the CF₂ group can participate in or influence certain chemical transformations.

The primary reactivity associated with similar structures, such as 3,3-difluoro-2-oxindoles, involves transformations of adjacent functional groups, where the CF₂ moiety acts as a directing or influencing group. nih.govnih.gov The strong electron-withdrawing nature of the two fluorine atoms can affect the reactivity of the neighboring positions.

Direct transformations of the CF₂ group itself are challenging and less common. However, in some contexts, gem-difluoroalkenes can undergo nucleophilic addition-elimination reactions, although this is more characteristic of a C=CF₂ moiety rather than the saturated C-CF₂ group in the indoline. cas.cn The hydrogenation of a gem-difluoroalkene to a difluoromethyl (CHF₂) group has been reported, suggesting that under specific catalytic conditions, the C-F bonds might be susceptible to reaction. nih.govnih.gov The reactivity of the gem-difluoromethylene group in this compound remains an area for further exploration, potentially offering novel pathways for chemical synthesis.

Synthesis and Exploration of Derived Chemical Entities from the 5 Bromo 3,3 Difluoroindoline Scaffold

Development of Complex Organic Molecules Incorporating the 5-Bromo-3,3-difluoroindoline Substructure

The strategic placement of a bromine atom on the aromatic ring of the this compound scaffold allows for its use as a key building block in the synthesis of more complex molecular architectures. The primary methods for elaborating this scaffold involve palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, enabling the linkage of the indoline (B122111) core to a wide variety of aryl and heteroaryl groups. nih.gov This reaction typically involves the coupling of the 5-bromo position with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. tcichemicals.com By selecting from the vast commercial and synthetic pool of boronic acids, a plethora of derivatives can be accessed. This methodology allows for the facile production of heteroaryl compounds built upon the indoline framework. nih.gov

In addition to C-C bond formation, the 5-bromo position can be functionalized through other cross-coupling reactions such as the Sonogashira coupling (to introduce alkyne moieties), Heck coupling (to introduce alkenes), and Buchwald-Hartwig amination (to introduce substituted amines).

Further complexity can be introduced by targeting the secondary amine at the N1 position of the indoline ring. Standard organic transformations such as N-alkylation with alkyl halides or N-acylation with acyl chlorides can be employed to append a variety of functional groups, providing a secondary point for molecular diversification. rsc.org

The following table illustrates representative examples of complex molecules that can be synthesized from the this compound scaffold using the Suzuki-Miyaura cross-coupling reaction.

| Entry | Boronic Acid Partner | Catalyst/Base System (Illustrative) | Resulting Complex Molecule Structure | Product Name |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ |  | 3,3-Difluoro-5-phenylindoline |

| 2 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ |  | 3,3-Difluoro-5-(thiophen-2-yl)indoline |

| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ |  | 3,3-Difluoro-5-(pyridin-3-yl)indoline |

| 4 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ |  | 3,3-Difluoro-5-(4-methoxyphenyl)indoline |

Generation of Diverse Chemical Libraries Based on the Fluorinated Indoline Core

The creation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery and chemical biology. beilstein-archives.org The this compound scaffold is an ideal starting point for library synthesis due to the presence of two orthogonal synthetic vectors: the C5-bromo position and the N1-amine. This allows for a combinatorial approach to rapidly generate a large number of distinct analogs.

A typical library synthesis strategy would involve a two-dimensional diversification approach. First, the starting scaffold would be subjected to a series of parallel cross-coupling reactions, each with a different building block (e.g., a set of diverse boronic acids), to modify the C5 position. This creates a first-generation library of intermediates. Subsequently, each member of this intermediate library is further diversified by reacting the N1-amine with a second set of building blocks (e.g., a set of diverse alkyl halides or acyl chlorides). This two-step process can generate a large final library from a small number of starting materials. For example, reacting the initial scaffold with 50 different boronic acids and then reacting the resulting products with 50 different alkylating agents would yield a library of 2,500 unique compounds.

Such libraries are invaluable for screening against biological targets to identify new lead compounds for drug development programs. nih.gov

The table below outlines the combinatorial strategy for generating a diverse chemical library.

| Scaffold | Diversification at C5 (R¹) via Cross-Coupling | Diversification at N1 (R²) via N-Alkylation/Acylation | General Structure of Library Member |

|---|---|---|---|

| -Phenyl | -CH₃ |  |

| -Phenyl | -CH₂CH₃ |  | |

| -Thiophenyl | -CH₃ |  | |

| -Thiophenyl | -CH₂CH₃ |  |

Design and Synthesis of Advanced Indoline Analogs with Specific Structural Modifications via Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the synthesis of complex molecules and bioconjugates. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two molecular fragments.

To utilize click chemistry, the this compound scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne group. This creates an "activated" scaffold ready for conjugation.

Synthesis of an Alkynyl-Indoline Scaffold: An alkyne handle can be installed at the C5 position via a Sonogashira coupling reaction between the 5-bromo scaffold and a protected alkyne, such as trimethylsilylacetylene, followed by removal of the silyl (B83357) protecting group.

Synthesis of an Azido-Indoline Scaffold: An azide group can be introduced at the N1 position by reacting the scaffold with an azido-alkyl-halide, such as 1-azido-2-bromoethane, under basic conditions.

Once these activated scaffolds are prepared, they can be "clicked" with a wide array of complementary partners (azides for the alkynyl-scaffold, or alkynes for the azido-scaffold). This approach allows for the efficient conjugation of the fluorinated indoline core to various molecular entities, including fluorophores, peptides, carbohydrates, or polyethylene (B3416737) glycol (PEG) chains, to create advanced analogs with tailored properties. This strategy is particularly useful for developing chemical probes or targeted drug delivery systems. nih.gov

The following table details a synthetic route for creating advanced analogs using an alkynyl-functionalized indoline and the CuAAC reaction.

| Step | Reaction | Intermediate/Product Structure | Description |

|---|---|---|---|

| 1 | Sonogashira Coupling |  | Synthesis of the activated alkyne scaffold (5-Ethynyl-3,3-difluoroindoline) from the 5-bromo precursor. |

| 2 | CuAAC Click Reaction |  | Reaction of the alkyne scaffold with an azide partner (R-N₃) using a Cu(I) catalyst to form the stable 1,4-disubstituted triazole linkage. 'R' can be a diverse range of functional molecules. |

Spectroscopic and Advanced Analytical Characterization Techniques for 5 Bromo 3,3 Difluoroindoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 5-Bromo-3,3-difluoroindoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F) atoms within the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns. The proton at the C4 position, being adjacent to the bromine atom, is expected to appear as a doublet. The proton at C6 would likely present as a doublet of doublets due to coupling with both H4 and H7, while the H7 proton would appear as a doublet. The aliphatic protons of the methylene (B1212753) group (CH₂) at the C2 position would typically resonate as a triplet, coupled to the adjacent fluorine atoms. The N-H proton of the indoline (B122111) ring would appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.4 - 7.6 | d | ~2.0 |

| H-6 | 7.2 - 7.4 | dd | ~8.5, ~2.0 |

| H-7 | 6.8 - 7.0 | d | ~8.5 |

| CH₂ (C2) | 3.8 - 4.2 | t | ~13.0 |

| NH | 3.5 - 4.5 | br s | - |

Note: Predicted values are based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbon atom directly bonded to the two fluorine atoms (C3) will exhibit a characteristic triplet due to C-F coupling, with a significantly large coupling constant. The aromatic carbons will have distinct chemical shifts influenced by the bromine and nitrogen substituents. The benzylic carbon (C7a) and the carbon adjacent to the bromine (C5) will show specific resonances, while the other aromatic carbons (C4, C6, C7, and C3a) will also be distinguishable. The aliphatic carbon (C2) will also be observable in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C2 | 45 - 55 | t |

| C3 | 115 - 125 | t |

| C3a | 125 - 135 | s |

| C4 | 128 - 132 | s |

| C5 | 115 - 120 | s |

| C6 | 125 - 130 | s |

| C7 | 110 - 115 | s |

| C7a | 148 - 152 | t |

Note: Predicted values are based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the two magnetically equivalent fluorine atoms at the C3 position are expected to produce a single resonance. This signal would likely appear as a triplet due to coupling with the adjacent methylene (CH₂) protons at C2. The chemical shift of this signal provides crucial information about the electronic environment of the fluorine atoms. The typical chemical shift range for geminal difluoroalkanes is between -90 and -120 ppm relative to CFCl₃.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C3-F₂ | -100 to -115 | t | ~13.0 |

Note: Predicted values are based on general principles of ¹⁹F NMR and data from related gem-difluoro compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound. The high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom in the molecule. The molecular ion peak [M]⁺ would be observed, and its accurate mass would validate the molecular formula. Fragmentation analysis can provide structural information, with potential cleavages including the loss of fluorine, bromine, or parts of the indoline ring system.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 232.98, 234.98 | Molecular ion peaks showing the isotopic pattern of bromine. |

| [M-F]⁺ | 213.98, 215.98 | Loss of a fluorine atom. |

| [M-Br]⁺ | 154.0 | Loss of the bromine atom. |

Note: The m/z values are calculated for the most abundant isotopes and represent a simplified prediction of the fragmentation pattern.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The N-H stretching vibration of the secondary amine in the indoline ring is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic CH₂ group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibrations are typically strong and appear in the fingerprint region, between 1000 and 1400 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

Table 5: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the bromine atom and the indoline ring system will influence the position and intensity of these absorption maxima (λ_max). The introduction of the gem-difluoro group at the C3 position may cause a slight shift in the absorption bands compared to non-fluorinated analogs.

Table 6: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λ_max (nm) |

| π → π | 250 - 260 |

| π → π | 290 - 310 |

Note: The predicted values are based on typical electronic transitions for substituted indole (B1671886) systems. The solvent used for the measurement can significantly affect the λ_max values.

Computational Chemistry and Mechanistic Insights into 5 Bromo 3,3 Difluoroindoline Reactivity

Density Functional Theory (DFT) Studies for Electron Density Distribution and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 5-Bromo-3,3-difluoroindoline, DFT calculations can provide a detailed picture of the electron density distribution, which is fundamental to understanding its chemical reactivity. The presence of electronegative bromine and fluorine atoms significantly influences the electronic landscape of the indoline (B122111) core.

DFT calculations would likely reveal a polarization of electron density towards the halogen atoms, creating electrophilic and nucleophilic sites within the molecule. The bromine atom at the 5-position and the two fluorine atoms at the 3-position will withdraw electron density from the indoline ring system. This withdrawal affects the aromaticity and the reactivity of the benzene (B151609) and pyrrolidine (B122466) rings.

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, would visually represent the electron density distribution. For this compound, these maps are expected to show regions of negative potential (red/yellow) around the fluorine and bromine atoms, indicating their nucleophilic character. Conversely, regions of positive potential (blue) would be anticipated on the hydrogen atoms and potentially on the carbon atoms attached to the halogens, highlighting their electrophilic character. This information is crucial for predicting how the molecule will interact with other reagents.

Table 1: Predicted Electron Density Characteristics of this compound (Note: The following data is illustrative and based on general principles of computational chemistry as applied to similar halogenated heterocyclic compounds, in the absence of specific published data for this compound.)

| Atomic Site | Predicted Mulliken Charge | Predicted Reactivity |

| N1 (Nitrogen) | Negative | Nucleophilic attack, protonation |

| C3 (Carbon) | Positive | Susceptible to nucleophilic attack |

| C5 (Carbon) | Slightly Positive | Site for electrophilic aromatic substitution |

| Br (Bromine) | Negative | Potential leaving group, directs substitution |

| F (Fluorine) | Negative | Strong electron withdrawal |

Theoretical Investigations of Reaction Mechanisms and Transition State Structures

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, theoretical studies can be employed to map out the potential energy surfaces of its reactions, identifying reactants, products, intermediates, and, crucially, transition state structures.

The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy and, therefore, the rate of the reaction. By calculating the geometry and energy of transition states, chemists can understand the feasibility of a proposed reaction pathway. For instance, in a nucleophilic substitution reaction at the C3 position, computational models could elucidate the structure of the pentacoordinate carbon intermediate and the associated energy barrier.

Prediction of Electronic Properties, including Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are key to its reactivity, and these can be readily calculated using computational methods. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost electrons and is associated with the ability of a molecule to donate electrons (nucleophilicity). The LUMO, on the other hand, represents the lowest energy empty orbital and is associated with the ability of a molecule to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. A small HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom. The LUMO is likely to be distributed over the pyrrolidine ring, particularly the C-F and C-Br bonds, reflecting their electron-withdrawing nature.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative and based on general principles of computational chemistry as applied to similar halogenated heterocyclic compounds, in the absence of specific published data for this compound.)

| Parameter | Predicted Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 | Moderate electron-donating ability |

| LUMO Energy | -1.2 | Good electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | High kinetic stability |

Modeling of Solvent Effects on Chemical Transformations using Continuum Solvation Models

Reactions are almost always carried out in a solvent, and the solvent can have a profound effect on the reaction rate and mechanism. Computational chemistry can account for these solvent effects using various models. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a popular and efficient choice.

In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach allows for the investigation of how the polarity of the solvent can stabilize or destabilize reactants, products, and transition states.

For reactions involving this compound, which is a polar molecule, the choice of solvent is expected to be critical. For example, a polar solvent would likely stabilize charged intermediates and transition states, potentially accelerating ionic reaction pathways. Continuum solvation models can be used to predict these effects and help in the selection of the optimal solvent for a desired chemical transformation.

Future Research Directions and Underexplored Avenues for 5 Bromo 3,3 Difluoroindoline

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 5-Bromo-3,3-difluoroindoline, future research should prioritize the development of synthetic routes that maximize atom economy, moving away from classical multi-step procedures that often generate significant waste.

Table 1: Comparison of a Hypothetical Atom-Economical Route with a Classical Approach

| Metric | Classical Synthetic Route (Hypothetical) | Proposed Atom-Economical Route (Future Goal) |

| Number of Steps | 4-5 steps | 1-2 steps |

| Key Transformations | Protection, Nitration, Reduction, Bromination, Fluorination | Direct C-H Fluorination/Bromination, Cyclization |

| Atom Economy (%) | < 40% | > 70% |

| Byproducts | Stoichiometric inorganic salts, protecting group waste | Catalytic residues, water |

The principles of green chemistry, such as the use of renewable feedstocks and the reduction of hazardous substances, should guide these synthetic innovations. The ideal synthesis would involve a convergent approach where the key fragments are assembled with minimal functional group interconversions.

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The unique electronic properties conferred by the gem-difluoro group at the C3 position and the bromine atom at the C5 position suggest that this compound could exhibit novel reactivity. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the indoline (B122111) nitrogen and the aromatic ring, potentially leading to unconventional reaction pathways.

Future research should focus on exploring the following:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C5 position is a prime handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A systematic study of these reactions would provide access to a diverse library of 5-substituted-3,3-difluoroindoline derivatives. Controlling the regioselectivity in the presence of other reactive sites will be a key challenge.

C-H Functionalization: The indoline scaffold presents multiple C-H bonds that could be selectively functionalized. The development of catalytic systems that can distinguish between the different C-H bonds of the aromatic and heterocyclic rings would open up new avenues for molecular diversification.

Reactivity of the gem-Difluoro Group: While generally considered stable, the C-F bonds could potentially be activated under specific conditions, leading to novel transformations.

Table 2: Potential Unconventional Reactions and Research Goals

| Reaction Type | Potential Substrates | Desired Outcome | Research Focus |

| Directed C-H Arylation | This compound, Aryl halides | Selective arylation at C4 or C6 | Development of novel directing groups and catalysts |

| Photoredox Catalysis | This compound, Alkenes | Difluoroalkyl addition to double bonds | Exploration of novel photocatalysts and reaction conditions |

| Asymmetric Catalysis | Derivatives of this compound | Enantioselective functionalization | Design of chiral ligands for metal-catalyzed transformations |

Integration of the this compound Scaffold into Advanced Functional Materials

The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning their electronic and physical properties. The this compound scaffold is a promising building block for a variety of advanced functional materials.

Organic Electronics: The electron-withdrawing nature of the difluoro group can lower the HOMO and LUMO energy levels of organic molecules, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom provides a convenient point for further molecular elaboration to construct larger conjugated systems.

Polymers: Incorporation of the this compound unit into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and unique optoelectronic properties. The development of polymerization methods that are tolerant of the fluorine and bromine functionalities will be crucial.

Table 3: Projected Properties of Functional Materials Incorporating this compound

| Material Class | Potential Application | Projected Property Enhancement |

| Conjugated Polymers | Organic Field-Effect Transistors (OFETs) | Increased charge carrier mobility, improved air stability |

| Small Molecule Emitters | Organic Light-Emitting Diodes (OLEDs) | Tunable emission color, high quantum efficiency |

| Fluorinated Polymers | High-Performance Coatings | Low surface energy, enhanced hydrophobicity |

Interdisciplinary Research with Emerging Chemical Technologies and Methodologies

The exploration of this compound can be significantly accelerated by embracing interdisciplinary research and emerging technologies.

Flow Chemistry: Continuous flow synthesis can offer significant advantages for the preparation of fluorinated compounds, including improved safety, better heat and mass transfer, and the ability to scale up reactions more easily. The development of flow-based synthetic routes to this compound and its derivatives would be a significant step forward.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of this compound, rationalize observed selectivity, and guide the design of new catalysts and functional materials.

High-Throughput Screening: The combination of automated synthesis and high-throughput screening would allow for the rapid evaluation of a large number of derivatives of this compound for various applications, such as medicinal chemistry and materials science.

Q & A

Basic: What are the optimal synthetic routes for 5-Bromo-3,3-difluoroindoline, and how can reaction conditions be controlled?

Methodological Answer:

The synthesis of halogenated indoline derivatives often involves multi-step functionalization. For example, a related compound, 5-bromo-3-(4-fluorophenyl)-1H-indazole, was synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with CuI in PEG-400:DMF (12-hour reaction), followed by flash column chromatography and precipitation . For this compound, a plausible route involves fluorination of a bromoindoline precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key parameters include:

- Temperature control : Maintain <0°C during fluorination to avoid side reactions (e.g., ring-opening).

- Solvent selection : Use anhydrous dichloromethane or THF to stabilize reactive intermediates.

- Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity in bromine substitution .

Basic: How can purity and structural integrity be validated for this compound?

Methodological Answer:

- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials .

- Spectroscopy :

- Purity assessment : Use HPLC with UV detection (λ = 254 nm) and >97% purity thresholds, as seen in Kanto Reagents’ specifications for bromo-fluoro aromatics .

Advanced: How to resolve discrepancies in NMR data for this compound derivatives?

Methodological Answer:

Contradictions between predicted and observed NMR shifts often arise from:

- Solvent effects : CDCl3 vs. DMSO-d6 can alter chemical shifts by 0.1–0.3 ppm.

- Conformational dynamics : Fluorine’s electronegativity induces anisotropic effects. For example, in 3,5-difluorotoluene derivatives, adjacent fluorines deshield protons by 0.5 ppm .

- Coupling constants : ³JHF coupling in difluoro groups (~20 Hz) may split signals unexpectedly. Use ¹⁹F NMR (e.g., δ -114.65 for a fluorophenyl group ) to confirm substitution patterns.

Advanced: What experimental design principles apply to studying the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Catalyst screening : Test Pd(PPh₃)₄, Pd(dba)₂, or XPhos ligands for Suzuki-Miyaura coupling. Bromine’s leaving-group ability is superior to chlorine, but steric hindrance from difluoro groups may reduce yields .

- Solvent optimization : Use toluene/DMF mixtures (4:1) to balance solubility and catalyst activity.

- Kinetic monitoring : Track reaction progress via TLC or in situ IR to identify intermediate species.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage : Store at 0–6°C in amber vials to prevent photodegradation, as recommended for bromo-fluoro compounds .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/dermal contact.

- Spill management : Neutralize with activated charcoal and dispose as halogenated waste .

Advanced: How can computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian09 to optimize geometry and calculate dipole moments (fluorine’s electron-withdrawing effect increases polarity).

- LogP estimation : Tools like ChemAxon predict logP ~2.5, indicating moderate hydrophobicity. Validate via shake-flask experiments .

- pKa prediction : Fluorine’s inductive effect lowers basicity (predicted pKa ~3.5 for the indoline nitrogen).

Basic: How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

- Acidic conditions (pH <4) : Protonation of the indoline nitrogen may accelerate hydrolysis. Monitor via UV-Vis at 270 nm .

- Neutral/basic conditions (pH 7–9) : Stability improves, but nucleophilic attack on bromine can occur. Use buffered solutions (e.g., phosphate, pH 7.4) for biological assays .

Advanced: What strategies address low yields in catalytic C–H functionalization of this compound?

Methodological Answer:

- Directing groups : Install pyridine or amide auxiliaries to guide Pd or Ru catalysts to the desired position.

- Solvent additives : Add Ag₂O (10 mol%) to scavenge bromide byproducts and prevent catalyst poisoning .

- Microwave irradiation : Reduce reaction time from 24 hours to 2 hours while maintaining >80% yield .

Basic: What analytical techniques are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with electron ionization (70 eV). Monitor m/z fragments corresponding to Br (79/81) and F (19) .

- LC-MS/MS : Employ a C18 column (2.1 × 50 mm) with ESI+ ionization. Quantify via MRM transitions (e.g., 288 → 171 for bromo-fluoro fragments) .

Advanced: How to interpret contradictory bioactivity data for this compound derivatives?

Methodological Answer:

- Assay variability : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO <0.1% v/v).

- Metabolic stability : Test microsomal half-life (e.g., rat liver microsomes) to differentiate intrinsic activity from rapid clearance .

- Structural analogs : Compare with 5-Bromo-2-fluorophenylacetic acid (IC50 ~10 µM in kinase assays ) to identify pharmacophore contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.